N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-sulfonamide
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Description
N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C18H30N4O3S and its molecular weight is 382.52. The purity is usually 95%.
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Biological Activity
N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a urea moiety, and a phenylpropyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and piperidine structures often exhibit significant antimicrobial properties. The biological evaluation of related compounds has shown promising results against various bacterial strains. For instance, studies have demonstrated that derivatives with similar structural motifs can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|---|
Compound A | Salmonella typhi | 15 | 10 |
Compound B | Bacillus subtilis | 18 | 8 |
This compound | TBD | TBD |
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. For example, certain synthesized compounds demonstrated significant inhibition of inflammatory markers with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity
Compound Name | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |
---|---|---|
Compound C | 75 | 110 |
Compound D | 80 | 111 |
This compound | TBD | TBD |
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of key enzymes. Studies on related piperidine derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, with some compounds achieving IC50 values significantly lower than standard inhibitors .
Table 3: Enzyme Inhibition Activity
Compound Name | Enzyme Target | IC50 (µM) |
---|---|---|
Compound E | Acetylcholinesterase | 2.14 |
Compound F | Urease | 1.13 |
This compound | TBD |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various pharmacological effects. The exact pathways remain to be fully elucidated but are under investigation in ongoing research.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar sulfonamide compounds. For example, one study synthesized a series of piperidine-based sulfonamides and evaluated their biological activities, revealing a correlation between structural modifications and enhanced biological efficacy .
Notable Findings
- Synthesis Techniques : Multiple synthetic routes have been explored for the efficient production of related compounds.
- Biological Assays : Comprehensive biological assays have confirmed the antimicrobial and anti-inflammatory properties of these compounds.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable profiles for certain derivatives, warranting further investigation into their therapeutic potential.
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-21(2)26(24,25)22-13-10-17(11-14-22)15-20-18(23)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKSXYMXSHTUEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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